Ecenofloxacin

Description

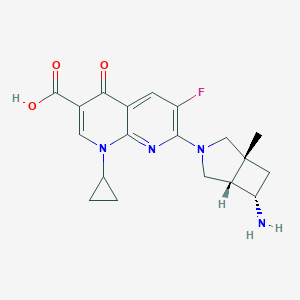

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVIWAUAXKEKKF-PJFSTRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167356 | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162301-05-5 | |

| Record name | Ecenofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECENOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enrofloxacin's Mechanism of Action on DNA Gyrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a second-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] This guide provides an in-depth examination of the molecular mechanism by which enrofloxacin inhibits DNA gyrase, a critical enzyme for bacterial DNA replication and survival. It details the formation of a stable ternary complex, the subsequent DNA cleavage, and the methodologies used to quantify and observe this interaction. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interplay between enrofloxacin, DNA gyrase, and bacterial DNA.

Introduction to DNA Gyrase and Fluoroquinolone Action

Bacterial DNA is a highly compacted and supercoiled molecule. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into the DNA, a process that alleviates the torsional stress that accumulates ahead of the replication fork during DNA replication and transcription.[2] This enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[2]

Fluoroquinolones, including enrofloxacin, selectively inhibit bacterial DNA gyrase and topoisomerase IV. Their mechanism of action involves binding to the enzyme-DNA complex, thereby stabilizing it. This stabilization traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands. This leads to an accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[2]

The Molecular Mechanism of Enrofloxacin Inhibition

The inhibitory action of enrofloxacin on DNA gyrase can be broken down into several key steps:

-

Binding to the Gyrase-DNA Complex: Enrofloxacin does not bind to DNA gyrase or DNA alone but rather to the transient complex formed between the two.

-

Formation of a Ternary Complex: Two molecules of enrofloxacin intercalate into the DNA at the site of cleavage, forming a stable enrofloxacin-gyrase-DNA ternary complex. This interaction is facilitated by a magnesium ion bridge.

-

Stabilization of the Cleavage Complex: The presence of enrofloxacin prevents the re-ligation of the cleaved DNA strands by the GyrA subunit. This results in a stalled "cleavage complex."

-

Induction of Double-Strand DNA Breaks: The collision of replication forks with these stabilized cleavage complexes leads to the formation of lethal double-strand DNA breaks.

-

Cell Death: The accumulation of these DNA breaks triggers the SOS response and ultimately leads to bacterial cell death.

Caption: Mechanism of enrofloxacin action on DNA gyrase.

Quantitative Analysis of Enrofloxacin Inhibition

The inhibitory activity of enrofloxacin against DNA gyrase is quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. IC50 values are crucial for comparing the potency of different antibiotics and for understanding resistance mechanisms.

| Fluoroquinolone | Organism | Target Enzyme | IC50 (µg/mL) | Reference |

| Ciprofloxacin | S. aureus | DNA Gyrase | 12.5 | [3] |

| Levofloxacin | S. aureus | DNA Gyrase | 6.25 | [3] |

| Gatifloxacin | S. aureus | DNA Gyrase | 3.13 | [3] |

| Moxifloxacin | S. aureus | DNA Gyrase | 3.13 | [3] |

| Sitafloxacin | E. faecalis | DNA Gyrase | 1.38 | [4] |

| Levofloxacin | E. faecalis | DNA Gyrase | 28.1 | [4] |

| Ciprofloxacin | E. faecalis | DNA Gyrase | 27.8 | [4] |

Experimental Protocols

The interaction of enrofloxacin with DNA gyrase can be studied using several in vitro assays. The most common are the DNA supercoiling assay and the DNA cleavage assay.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence and absence of an inhibitor.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

35 mM Tris-HCl (pH 7.5)

-

24 mM KCl

-

4 mM MgCl2

-

2 mM DTT

-

1.8 mM spermidine

-

1 mM ATP

-

6.5% (w/v) glycerol

-

0.1 mg/mL albumin

-

0.5 µg relaxed pBR322 DNA

-

-

Inhibitor Addition: Add varying concentrations of enrofloxacin to the reaction mixtures. Include a no-drug control.

-

Enzyme Addition: Initiate the reaction by adding 1 unit of purified DNA gyrase.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 4 µL of a stop buffer/loading dye (containing 5% SDS, 25 mM EDTA, and bromophenol blue).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer (90 mM Tris-borate, 2 mM EDTA). Run the gel at 2-3 V/cm for 16-18 hours.

-

Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities to determine the IC50.

Caption: Workflow for a DNA gyrase supercoiling assay.

DNA Cleavage Assay

This assay detects the formation of the enrofloxacin-stabilized cleavage complex by measuring the conversion of supercoiled plasmid DNA into a linear form.

Methodology:

-

Reaction Mixture Preparation: Prepare the reaction mixture as in the supercoiling assay, but ATP can be omitted as it is not required for cleavage complex stabilization by fluoroquinolones.[5]

-

50 mM Tris-HCl (pH 7.5)

-

175 mM KGlu

-

5 mM MgCl2

-

50 µg/mL BSA

-

5 nM supercoiled pBR322 DNA

-

-

Inhibitor Addition: Add varying concentrations of enrofloxacin.

-

Enzyme Addition: Add a higher concentration of DNA gyrase than in the supercoiling assay (approximately 10-fold more).[5]

-

Incubation: Incubate at 37°C for 30 minutes.

-

Complex Trapping: Add 0.2% (w/v) SDS to trap the cleavage complex, followed by 250 mM EDTA.

-

Protein Digestion: Add Proteinase K (to a final concentration of 0.1 mg/mL) and incubate at 45°C for 30 minutes to digest the gyrase covalently bound to the DNA.[6]

-

Agarose Gel Electrophoresis: Analyze the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Visualization and Analysis: Visualize the DNA under UV light. The formation of a linear DNA band indicates the presence of the cleavage complex. Quantify the amount of linear DNA to assess the potency of the inhibitor.

Caption: Workflow for a DNA gyrase cleavage assay.

Conclusion

Enrofloxacin's potent bactericidal activity is a direct consequence of its ability to inhibit DNA gyrase. By stabilizing the cleavage complex, it effectively converts an essential enzyme into a cellular toxin, leading to the fragmentation of the bacterial chromosome. The experimental protocols outlined in this guide provide a framework for studying this mechanism in detail and for the screening and development of new antibacterial agents that target bacterial topoisomerases. A thorough understanding of this mechanism is paramount for combating the rise of antibiotic resistance and for designing the next generation of antimicrobial drugs.

References

- 1. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. topogen.com [topogen.com]

- 6. pubs.acs.org [pubs.acs.org]

Enrofloxacin bactericidal vs bacteriostatic activity

An In-depth Technical Guide to the Bactericidal and Bacteriostatic Activity of Enrofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class of antibiotics, widely utilized in veterinary medicine.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] The antimicrobial action of enrofloxacin is complex, exhibiting both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) properties.[1][3] The predominant effect is largely dependent on the concentration of the drug at the site of infection.[1][4] This guide provides a comprehensive technical overview of the mechanisms underpinning enrofloxacin's dual activity, methods for its quantitative assessment, and detailed experimental protocols.

Mechanism of Action

The primary molecular targets of enrofloxacin, like other fluoroquinolones, are the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3][5][6] These enzymes are crucial for bacterial DNA replication, recombination, and repair.[3][7]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential to relieve the topological stress that occurs during the unwinding of the DNA double helix for replication.[3][7] In most Gram-negative bacteria, DNA gyrase is the primary target of enrofloxacin.[8][9]

-

Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA strands following replication.[7][9] It is the main target for enrofloxacin in many Gram-positive bacteria.[7]

Enrofloxacin binds to the complex formed between these enzymes and the bacterial DNA.[1][10] This binding stabilizes the enzyme-DNA complex, leading to breaks in the DNA that are fatal to the bacterium and inhibiting DNA replication.[1][7][10]

The concentration of enrofloxacin plays a critical role in its effect on bacteria:

-

Bacteriostatic Effect (Low Concentrations): At low concentrations, enrofloxacin's inhibition of DNA replication can trigger the bacterial SOS response, a DNA repair mechanism.[1][4] This response can lead to a temporary halt in bacterial growth, resulting in a bacteriostatic effect.[1][4]

-

Bactericidal Effect (High Concentrations): At higher concentrations, the damage to the bacterial chromosome is too extensive for the SOS response to repair.[1][4] This leads to fragmentation of the bacterial chromosome and subsequent cell death, a bactericidal effect.[1][4] The bactericidal activity of enrofloxacin is concentration-dependent, with bacterial cell death typically occurring within 20–30 minutes of exposure at sufficient concentrations.[11]

Signaling Pathway of Enrofloxacin's Action

References

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enrofloxacin-The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Enrofloxacin (Baytril) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 6. nbinno.com [nbinno.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ovid.com [ovid.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Enrofloxacin - Wikipedia [en.wikipedia.org]

In Vitro Susceptibility of Pseudomonas aeruginosa to Enrofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Pseudomonas aeruginosa to Enrofloxacin, a fluoroquinolone antibiotic. This document details quantitative susceptibility data, experimental protocols for susceptibility testing, and the key molecular mechanisms conferring resistance to this important antimicrobial agent.

Quantitative Susceptibility Data

The in vitro activity of Enrofloxacin against Pseudomonas aeruginosa has been evaluated in numerous studies. The susceptibility is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Key metrics include the MIC range, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

| Study Type | Isolate Source | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Veterinary Isolates | Small Animals (75% otitis externa) | 36 (58.3% P. aeruginosa) | 0.125 - 64 | 1 | 32 | [1] |

| Aquatic Isolate | Oreochromis niloticus | 1 | - | 1 | - | [2] |

| Veterinary Isolates | Septic Ocular Surface Disease | Not Specified | Low susceptibility rate of 25% | - | - | [3] |

| Canine Isolates | Ear Infections | Not Specified | 46.90% susceptibility | - | - | [4] |

| Canine Isolates | Skin Infections | Not Specified | 76.20% susceptibility | - | - | [4] |

Mechanisms of Enrofloxacin Resistance in Pseudomonas aeruginosa

Resistance of P. aeruginosa to Enrofloxacin and other fluoroquinolones is primarily mediated by two main mechanisms: alterations in the target enzymes and overexpression of efflux pumps.

Target Site Mutations

Enrofloxacin's mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), are a major cause of resistance.

-

DNA Gyrase (gyrA and gyrB): DNA gyrase is considered the primary target of fluoroquinolones in P. aeruginosa. Mutations in the gyrA gene, particularly those leading to amino acid substitutions at codon 83 (e.g., Thr83→Ile), are frequently observed in resistant strains.[2][5]

-

Topoisomerase IV (parC and parE): While DNA gyrase is the primary target, mutations in the parC gene, which encodes a subunit of topoisomerase IV, can confer higher levels of resistance, especially when present in conjunction with gyrA mutations.[1][5] Common mutations in parC involve substitutions at codon 87 (e.g., Ser87→Leu).[2]

The following diagram illustrates the impact of target site mutations on Enrofloxacin resistance.

Caption: Target site mutations leading to Enrofloxacin resistance.

Overexpression of Efflux Pumps

P. aeruginosa possesses a number of multidrug efflux pumps that can actively transport a wide range of antimicrobial agents, including fluoroquinolones, out of the cell. This reduces the intracellular concentration of the drug, preventing it from reaching its target. Overexpression of these efflux pumps is a significant mechanism of acquired resistance.

The following diagram illustrates the role of efflux pumps in Enrofloxacin resistance.

Caption: Efflux pump-mediated Enrofloxacin resistance.

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of P. aeruginosa to Enrofloxacin are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures. The most common methods are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution

This method determines the MIC in a liquid growth medium.

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of P. aeruginosa.

-

Inoculum Dilution: Dilute the 0.5 McFarland suspension 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB).[6]

-

Plate Preparation: Use a 96-well microtiter plate containing serial twofold dilutions of Enrofloxacin in CAMHB.

-

Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final inoculum size of approximately 5 x 10⁵ CFU/mL.[6]

-

Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Enrofloxacin that completely inhibits visible growth of the organism.

The following diagram outlines the workflow for the broth microdilution method.

Caption: Broth microdilution workflow.

Agar Dilution

This method involves incorporating the antimicrobial agent into an agar medium.

Protocol:

-

Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of Enrofloxacin.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculum Dilution: Dilute the 0.5 McFarland suspension 1:10 in sterile saline or phosphate-buffered saline (PBS).[6]

-

Inoculation: Spot 1 µL of the diluted inoculum onto the surface of each agar plate, resulting in a final concentration of approximately 10⁴ CFU per spot.[6]

-

Incubation: Incubate the plates at 35°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Enrofloxacin that inhibits visible bacterial growth.

The following diagram illustrates the workflow for the agar dilution method.

Caption: Agar dilution workflow.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic based on the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of bacteria.[7][8]

-

Disk Application: Aseptically apply an Enrofloxacin disk (typically 5 µg) to the surface of the agar.[9]

-

Incubation: Invert the plate and incubate at 35°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established CLSI or EUCAST breakpoints.

The following diagram outlines the workflow for the disk diffusion method.

Caption: Disk diffusion (Kirby-Bauer) workflow.

References

- 1. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran | Brazilian Journal of Microbiology [elsevier.es]

- 2. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa [ijp.iranpath.org]

- 3. Molecular Detection of Mutations in gyrA gyrB parC and parE Genes in the Quinolone Resistance Determining Region Among Pseudomonas aeruginosa Isolated From Burn Wound Infection - Iranian Journal of Medical Microbiology [ijmm.ir]

- 4. researchgate.net [researchgate.net]

- 5. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Enrofloxacin, Effective Treatment of Pseudomonas aeruginosa and Enterococcus faecalis Infection in Oreochromis niloticus - PMC [pmc.ncbi.nlm.nih.gov]

Enrofloxacin chemical structure and properties

This in-depth guide provides a detailed overview of the chemical structure, properties, and mechanism of action of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This document is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of this important antimicrobial agent.

Chemical Structure and Identification

Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class. Its chemical structure is characterized by a quinolone carboxylic acid core with a cyclopropyl group at the N-1 position, a fluorine atom at the C-6 position, and a 4-ethylpiperazin-1-yl group at the C-7 position.

IUPAC Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]

CAS Number: 93106-60-6

Molecular Formula: C₁₉H₂₂FN₃O₃

Physicochemical Properties

The following table summarizes the key physicochemical properties of enrofloxacin, providing essential data for research and development applications.

| Property | Value | Source |

| Molecular Weight | 359.39 g/mol | [1] |

| Melting Point | 219-221 °C | [1] |

| Water Solubility | Slightly soluble | [1] |

| pKa₁ (Carboxylic Acid) | ~6.0 | [1] |

| pKa₂ (Piperazine) | ~8.0 | [1] |

| logP (Octanol/Water) | 1.1 | [1] |

Mechanism of Action

Enrofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, enrofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, enrofloxacin prevents the uncoiling of the DNA, leading to a cessation of these vital cellular processes.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target of enrofloxacin is topoisomerase IV. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV results in the inability of the bacterial cell to segregate its replicated DNA, ultimately leading to cell death.

The binding of enrofloxacin to these enzymes stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and subsequent cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of enrofloxacin.

High-Performance Liquid Chromatography (HPLC) for Quantification of Enrofloxacin

This protocol describes a method for the quantitative analysis of enrofloxacin in a sample.

Materials:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Enrofloxacin reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH 5.0)

-

Water (HPLC grade)

-

Sample containing enrofloxacin

Procedure:

-

Mobile Phase Preparation: Prepare a gradient mobile phase consisting of acetonitrile and phosphate buffer (containing methanol) at pH 5.0. The specific gradient program should be optimized based on the instrument and column used.

-

Standard Solution Preparation: Accurately weigh a known amount of enrofloxacin reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Prepare the sample containing enrofloxacin by dissolving it in a suitable solvent and filtering it through a 0.45 µm filter to remove any particulate matter.

-

HPLC Analysis:

-

Set the flow rate to 0.8 mL/min.

-

Set the UV detector wavelength to 267 nm.

-

Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and the peak areas for enrofloxacin.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of enrofloxacin in the sample by interpolating its peak area on the calibration curve.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of enrofloxacin against a specific bacterial strain.[3][4][5][6]

Materials:

-

Enrofloxacin stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[3]

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Enrofloxacin Dilutions: Perform serial two-fold dilutions of the enrofloxacin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 32 µg/mL to 0.004 µg/mL).[3]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[5]

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the enrofloxacin dilutions. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.[6] This can be determined by visual inspection or by using a microplate reader to measure turbidity.

-

Quality Control: Concurrently test the quality control strains to ensure the validity of the results. The obtained MIC values for the control strains should fall within the established acceptable ranges.[3]

DNA Gyrase Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of enrofloxacin on bacterial DNA gyrase activity.

Principle: The assay measures the conversion of relaxed circular plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of the inhibitor.

General Procedure:

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer.

-

Inhibition: Add varying concentrations of enrofloxacin to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding purified bacterial DNA gyrase to each reaction.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of enrofloxacin.

References

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

The Pharmacokinetics and Metabolism of Enrofloxacin in Canines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antimicrobial agent widely used in veterinary medicine to treat a variety of bacterial infections in dogs. Its efficacy is intrinsically linked to its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted by the canine body. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of enrofloxacin in canines, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.

Pharmacokinetics of Enrofloxacin in Canines

The pharmacokinetic properties of enrofloxacin in dogs are characterized by its rapid absorption and wide distribution throughout the body. Following administration, enrofloxacin is metabolized into its primary active metabolite, ciprofloxacin, which also exhibits antimicrobial activity.[1][2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of enrofloxacin and its metabolite, ciprofloxacin, in canines after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Canines (5 mg/kg Dose)

| Parameter | Intravenous Administration (Mean ± SD) | Oral Administration (Mean ± SD) |

| Cmax (µg/mL) | - | 1.5 - 2.0 |

| Tmax (h) | - | 1.0 - 2.5[3] |

| AUC (µg·h/mL) | 7.0 - 8.5 | 8.0 - 10.0 |

| t½ (h) | 2.4 ± 0.2[4] | 3.4 - 4.9[3] |

| Vd (L/kg) | 7.0 ± 0.5[1] | - |

| Cl (mL/min/kg) | 27.1 ± 3.5[4] | - |

| Bioavailability (%) | - | ~80% |

Table 2: Pharmacokinetic Parameters of Ciprofloxacin (as a metabolite) in Canines (following a 5 mg/kg Enrofloxacin Dose)

| Parameter | Intravenous Administration (Mean ± SD) | Oral Administration (Mean ± SD) |

| Cmax (µg/mL) | 0.2 ± 0.05[4] | 0.3 ± 0.08[4] |

| Tmax (h) | 2.2 ± 0.4[1] | 3.6 - 4.0[4] |

Table 3: Tissue and Fluid Distribution of Enrofloxacin in Canines (µg/g or µg/mL) 2-4 hours Post-Administration

| Tissue/Fluid | Concentration (Mean ± SD) | Reference |

| Plasma | 0.33 ± 0.14 | [5] |

| Alveolar Macrophages | 3.34 ± 2.4 | [5] |

| Epithelial Lining Fluid | 4.79 ± 5.0 | [5] |

| Bone (Cortical) | 0.15 - 0.29 | [6] |

| Liver | 3.02 | [7] |

| Spleen | 1.45 | [7] |

| Kidney | 4.5 - 5.5 | |

| Urine | >10.0 | |

| Prostate | 23.5 | [8] |

| Cerebral Cortex | 5.7 | [8] |

| Cerebrospinal Fluid | 5.3 | [8] |

Metabolism of Enrofloxacin

The primary metabolic pathway for enrofloxacin in dogs is N-de-ethylation to form ciprofloxacin.[2] This biotransformation is significant, with approximately 40% of the administered enrofloxacin being converted to ciprofloxacin after both intravenous and oral administration.[2] This metabolic conversion contributes to the overall antibacterial efficacy of enrofloxacin treatment.

Metabolic Pathway of Enrofloxacin

Caption: Metabolic pathway of enrofloxacin to ciprofloxacin in canines.

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of enrofloxacin in canines.

Animal Model and Dosing

-

Subjects: Clinically healthy adult dogs (e.g., Beagles) of a specified sex and weight range are typically used.[9] Animals are acclimatized to the study environment before the experiment.

-

Housing: Dogs are individually housed in cages that allow for the separate collection of urine and feces.

-

Dosing:

-

Washout Period: In cross-over study designs, a washout period of at least 21 days is maintained between treatments.

Sample Collection

-

Blood Sampling: Blood samples (approximately 2-3 mL) are collected from a jugular or cephalic vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[10]

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes) to separate the plasma, which is then stored at -20°C or lower until analysis.

-

Urine and Feces Collection: Total urine and feces are collected at specified intervals (e.g., 0-24, 24-48, and 48-72 hours) post-dosing to determine the extent of excretion.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection is commonly employed for the simultaneous quantification of enrofloxacin and ciprofloxacin in canine plasma.[1]

-

Sample Preparation (Plasma):

-

Thaw plasma samples at room temperature.

-

To 0.5 mL of plasma, add an internal standard (e.g., ofloxacin).

-

Precipitate plasma proteins by adding a precipitating agent (e.g., acetonitrile or perchloric acid).

-

Vortex the mixture and then centrifuge (e.g., at 10,000 x g for 10 minutes).

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject a specific volume (e.g., 20 µL) into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M phosphoric acid, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detector: Excitation wavelength set at approximately 280 nm and emission wavelength at approximately 450 nm.

-

-

Quantification: The concentrations of enrofloxacin and ciprofloxacin are determined by comparing their peak areas to those of the standards from a calibration curve.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a canine pharmacokinetic study.

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of enrofloxacin in canines. The data presented in the tables, the detailed experimental protocols, and the visual diagrams of the metabolic pathway and experimental workflow offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding of these principles is essential for the effective and safe use of enrofloxacin in veterinary medicine and for the development of new antimicrobial therapies.

References

- 1. Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin after intravenous and oral administration of enrofloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive model for enrofloxacin to ciprofloxacin transformation and disposition in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic evaluation of enrofloxacin administered orally to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetics of baytril (enrofloxacin) in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concentration of enrofloxacin and its active metabolite in alveolar macrophages and pulmonary epithelial lining fluid of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cortical bone concentrations of enrofloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Tissue concentrations of enrofloxacin and ciprofloxacin in anesthetized dogs following single intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Species differences in pharmacokinetics of enrofloxacin in dogs and cats after oral administrations [frontiersin.org]

- 10. Pharmacokinetics of enrofloxacin HCl-2H2O (Enro-C) in dogs and pharmacokinetic/pharmacodynamic Monte Carlo simulations against Leptospira spp - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Transformation of Enrofloxacin to Ciprofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo conversion of enrofloxacin to its active metabolite, ciprofloxacin. Enrofloxacin, a fluoroquinolone antibiotic exclusively developed for veterinary use, undergoes partial de-ethylation to form ciprofloxacin, a potent antimicrobial agent also used in human medicine.[1][2] Understanding the dynamics of this biotransformation is critical for optimizing therapeutic efficacy, ensuring food safety, and mitigating the development of antimicrobial resistance. This document details the metabolic pathways, quantitative conversion rates across various species, and the experimental protocols utilized for their determination.

Metabolic Pathway of Enrofloxacin to Ciprofloxacin

The primary metabolic route for enrofloxacin in most animal species is N-de-ethylation, which converts it to ciprofloxacin.[3][4] This biotransformation is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[1][5] Specifically, studies have implicated CYP3A4 as a key enzyme in this process in broilers, pigs, and humans.[5] The conversion involves the oxidative de-ethylation of the ethylpiperazine ring of the enrofloxacin molecule.[6]

While N-de-ethylation to ciprofloxacin is the major metabolic pathway, other biotransformation processes for enrofloxacin have been identified, including N-oxidation, oxidative decarboxylation, defluorination, and hydroxylation.[4][7] However, ciprofloxacin is the most significant active metabolite contributing to the overall antimicrobial effect of enrofloxacin administration.[8]

Caption: Metabolic pathway of enrofloxacin to ciprofloxacin.

Quantitative Analysis of In Vivo Conversion

The extent of enrofloxacin's conversion to ciprofloxacin varies significantly among different animal species. This variation is a critical consideration in veterinary pharmacology for determining appropriate dosage regimens. The following tables summarize key pharmacokinetic parameters and conversion ratios from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Enrofloxacin and Ciprofloxacin Following Enrofloxacin Administration in Various Species

| Species | Administration Route & Dose | Enrofloxacin T½ (h) | Ciprofloxacin T½ (h) | Enrofloxacin Vd (L/kg) | Ciprofloxacin Vd (L/kg) | Reference |

| Dog | IV (5 mg/kg) | 3.47 ± 0.78 | 4.20 ± 0.82 | 2.45 ± 0.49 | 1.92 ± 0.33 | [9] |

| Dog | Oral (5 mg/kg) | 3.47 ± 0.78 | 4.20 ± 0.82 | 2.45 ± 0.49 | 1.92 ± 0.33 | [9] |

| Badri Cow | IV (7.5 mg/kg) | 4.27 | 3.28 ± 0.13 | 7.63 | - | [10][11] |

| Nanyang Cattle | IV (2.5 mg/kg) | 3.592 ± 1.205 | - | 1.394 ± 0.349 | - | [12] |

| Nanyang Cattle | IM (2.5 mg/kg) | - | - | - | - | [12] |

| Lactating Cow | IV (5 mg/kg) | ~1.7 | ~1.7 | - | - | [13] |

| Lactating Cow | IM (5 mg/kg) | ~5.9 | ~5.9 | - | - | [13] |

| Lactating Cow | SC (5 mg/kg) | ~5.6 | ~5.6 | - | - | [13] |

| Chicken | IV (10 mg/kg) | 10.29 ± 0.45 | - | - | - | [14] |

| Chicken | Oral (10 mg/kg) | 14.23 ± 0.46 | - | - | - | [14] |

| Prairie Dog | SC (20 mg/kg) | 4.63 (total fluoroquinolones) | - | - | - | [15] |

T½: Elimination half-life; Vd: Volume of distribution. Values are presented as mean ± standard deviation where available.

Table 2: Conversion Ratio of Enrofloxacin to Ciprofloxacin in Various Species

| Species | Administration Route & Dose | Conversion Ratio (%) | Method of Calculation | Reference |

| Dog | IV (5 mg/kg) | 40.44 ± 10.08 | Fraction metabolized | [9] |

| Dog | Oral (5 mg/kg) | 40.17 ± 8.33 | Fraction metabolized | [9] |

| Badri Cow | IV (7.5 mg/kg) | 11 | Ratio of AUCs (Ciprofloxacin/Enrofloxacin) | [10] |

| Nanyang Cattle | IV (2.5 mg/kg) | 59.2 ± 9.6 | - | [12] |

| Nanyang Cattle | IM (2.5 mg/kg) | 31.2 ± 7.7 | - | [12] |

| Buffalo Calves | IV | 36 | - | [16] |

AUC: Area under the plasma concentration-time curve.

Experimental Protocols for Quantification

The accurate quantification of enrofloxacin and ciprofloxacin in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC).[9][12][13] The following sections detail a generalized experimental workflow and specific methodologies cited in the literature.

General Experimental Workflow

The process of quantifying enrofloxacin and its metabolite ciprofloxacin from in vivo studies typically involves sample collection, preparation, chromatographic separation, and detection.

Caption: General experimental workflow for in vivo studies.

Detailed Methodologies

Sample Preparation:

-

Plasma/Serum: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., heparin). Plasma or serum is separated by centrifugation.[10][17]

-

Tissue Homogenization: For residue analysis, tissue samples (e.g., liver, muscle, kidney) are homogenized.[14][17]

-

Extraction: A common method involves protein precipitation with an acid (e.g., phosphoric acid) followed by extraction with an organic solvent like acetonitrile.[17] Dispersive liquid-liquid microextraction (DLLME) has also been proposed as an efficient sample pre-treatment method.[17] The supernatant is then typically filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.[17]

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector is used.

-

Column: Reversed-phase columns, such as a C18 column, are commonly employed for the separation of enrofloxacin and ciprofloxacin.[18]

-

Mobile Phase: The mobile phase typically consists of a mixture of an acidic aqueous buffer (e.g., 0.025M phosphoric acid adjusted to pH 3.0 with triethylamine) and an organic solvent like acetonitrile.[19] A common ratio is 87:13 (buffer:acetonitrile).[19]

-

Detection:

-

UV Detection: Detection is often performed at a specific wavelength, although the exact wavelength can vary between protocols.

-

Fluorescence Detection: This method offers high sensitivity. For enrofloxacin and ciprofloxacin, excitation and emission wavelengths are often set around 275-277 nm and 418-450 nm, respectively.[18][19]

-

-

Quantification: The concentrations of enrofloxacin and ciprofloxacin in the samples are determined by comparing the peak areas from the chromatograms to a standard curve generated from solutions of known concentrations.[19] The linearity of the assay is typically established over a range of concentrations (e.g., 0.00125 to 0.005 mg/mL).[19]

Factors Influencing the Conversion

Several factors can influence the in vivo conversion of enrofloxacin to ciprofloxacin:

-

Animal Species: As demonstrated in the quantitative tables, there are significant inter-species variations in the extent of metabolism.[15]

-

Route of Administration: The route of administration (e.g., intravenous, intramuscular, oral) can affect the bioavailability and subsequent metabolism of enrofloxacin.[12] For example, in Nanyang cattle, the conversion ratio was higher after IV administration compared to IM administration.[12]

-

Physiological Status: Age, health, and physiological condition (e.g., pregnancy) can alter drug metabolism.[2][20]

-

Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP450 enzymes can potentially alter the metabolism of enrofloxacin.[21][22] For instance, enrofloxacin has been shown to inhibit CYP1A2 in rats and CYP3A in sea bass and hens.[6][22]

Conclusion

The in vivo conversion of enrofloxacin to ciprofloxacin is a crucial aspect of its pharmacology, with significant implications for therapeutic outcomes in veterinary medicine. The extent of this biotransformation is highly variable across species and is influenced by several factors. A thorough understanding of these dynamics, supported by robust analytical methodologies such as HPLC, is essential for the rational use of enrofloxacin and for ensuring both animal health and public safety. This guide provides a foundational resource for professionals in drug development and research to further explore and apply this knowledge.

References

- 1. Enrofloxacin - Wikipedia [en.wikipedia.org]

- 2. Enrofloxacin: Pharmacokinetics and Metabolism in Domestic Animal ...: Ingenta Connect [ingentaconnect.com]

- 3. Microbiological Transformation of Enrofloxacin by the Fungus Mucor ramannianus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of cytochrome p450 enzymes by enrofloxacin in the sea bass (Dicentrarchus labrax) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive model for enrofloxacin to ciprofloxacin transformation and disposition in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows [arccjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of Enrofloxacin and Its Metabolite Ciprofloxacin in Nanyang Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of enrofloxacin after single intravenous, intramuscular and subcutaneous injections in lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and residues of enrofloxacin in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. joghr.org [joghr.org]

- 20. Pharmacokinetic and Pharmacodynamic Modeling of Enrofloxacin and Its Metabolite Ciprofloxacin in Pregnant Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo study of the effects of enrofloxacin on hepatic cytochrome P-450. Potential for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Dawn of a Veterinary Staple: The Initial Discovery and Synthesis of Enrofloxacin

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Enrofloxacin, a second-generation fluoroquinolone, marked a significant advancement in veterinary medicine, offering broad-spectrum antibacterial activity against a wide range of pathogens. Its discovery and development in the early 1980s by researchers at Bayer AG provided veterinarians with a powerful new tool to combat bacterial infections in animals. This technical guide delves into the core aspects of enrofloxacin's initial discovery, its first chemical synthesis, and its early antibacterial profile, providing detailed experimental protocols and data for scientific and research purposes.

The Genesis of Enrofloxacin: A Bayer Innovation

Enrofloxacin was first synthesized in 1983 by Dr. Klaus Grohe and Dr. H.J. Zeiler at the Bayer AG laboratories in Germany.[1] Their work was part of a broader research program focused on the development of new quinolone carboxylic acid derivatives with potent antibacterial activity. The key innovation that led to the synthesis of enrofloxacin and other related fluoroquinolones was the "Grohe process," a novel method for the synthesis of the quinolone core structure developed by Dr. Grohe in 1975.

The initial synthesis of enrofloxacin is described in a patent filed by Bayer AG in 1981 and published in 1983. This patent, DE3142854A1, laid the groundwork for a new class of highly effective veterinary antibiotics. The commercial product, Baytril®, was introduced to the market in 1988.[2]

The Pioneering Synthesis: A Detailed Experimental Protocol

The initial synthesis of enrofloxacin, as inferred from the examples in the foundational Bayer patent (DE3142854A1), involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. The following is a representative experimental protocol for the synthesis of 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (enrofloxacin).

Experimental Protocol: Synthesis of Enrofloxacin

Step 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

This intermediate is a key building block for enrofloxacin. The synthesis, as described in the patent, involves the reaction of a substituted benzoylacetate with an orthoformate and cyclopropylamine, followed by cyclization.

-

Reactants:

-

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., dimethylformamide)

-

-

Procedure:

-

A mixture of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate and potassium carbonate in dimethylformamide is heated.

-

The reaction mixture is stirred at an elevated temperature for several hours to facilitate the intramolecular cyclization.

-

After cooling, the mixture is poured into water and acidified to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Step 2: Synthesis of 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Enrofloxacin)

This final step involves the nucleophilic substitution of the chlorine atom at the 7-position of the quinolone ring with N-ethylpiperazine.

-

Reactants:

-

7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

-

N-ethylpiperazine

-

Solvent (e.g., pyridine or dimethyl sulfoxide)

-

-

Procedure:

-

A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and an excess of N-ethylpiperazine in a high-boiling polar solvent like pyridine or DMSO is heated.

-

The reaction is typically carried out at a temperature range of 120-140°C for several hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is treated with water, and the pH is adjusted to precipitate the crude enrofloxacin.

-

The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

| Parameter | Value |

| Melting Point | 219-221 °C[2] |

| Molecular Formula | C₁₉H₂₂FN₃O₃ |

| Molar Mass | 359.40 g/mol |

Visualizing the Synthesis and Workflow

To better understand the chemical transformations and experimental procedures, the following diagrams have been generated.

References

Enrofloxacin's Efficacy Against Mycoplasma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma species, a genus of bacteria distinguished by their lack of a cell wall, are significant pathogens in both veterinary and human medicine. This intrinsic resistance to cell wall-active antibiotics like beta-lactams makes treatment challenging.[1][2] Enrofloxacin, a synthetic fluoroquinolone antibiotic, has been a crucial therapeutic agent due to its broad-spectrum activity against various Gram-negative and Gram-positive bacteria, including Mycoplasma spp.[3][4] This guide provides an in-depth analysis of enrofloxacin's activity, mechanisms of action and resistance, and standardized protocols for its evaluation against Mycoplasma.

Mechanism of Action

Enrofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[3][5] By forming a complex with these enzymes and the bacterial DNA, enrofloxacin inhibits the re-ligation of cleaved DNA strands, leading to a cascade of events including the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[3][5][6] In many Mycoplasma species, DNA gyrase is considered the primary target of enrofloxacin.[7]

In Vitro Activity of Enrofloxacin

The minimum inhibitory concentration (MIC) is the primary quantitative measure of an antibiotic's in vitro activity. The tables below summarize the MIC ranges, MIC₅₀, and MIC₉₀ values of enrofloxacin against various veterinary Mycoplasma species. These values indicate the concentration of enrofloxacin required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Enrofloxacin MICs for Avian Mycoplasma Species

| Mycoplasma Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| M. gallisepticum | - | - | - | - | [7] |

| M. synoviae | 73 | 1 to >16 | 2 | 8 | [6] |

Table 2: Enrofloxacin MICs for Bovine and Swine Mycoplasma Species

| Mycoplasma Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| M. bovis | - | - | - | - | [2] |

| M. hyopneumoniae | - | - | - | - | [8] |

| M. hyorhinis | - | - | - | - | [8] |

Note: Specific MIC values from cited literature can be highly variable based on geographic location, time of isolate collection, and local antibiotic usage patterns. The provided references indicate studies where such data is available.

Mechanisms of Resistance

Resistance to enrofloxacin in Mycoplasma primarily arises from specific point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[1][6][9] These mutations alter the target enzymes, reducing their affinity for the antibiotic. A common finding is that mutations in the parC gene are often the first step in developing reduced susceptibility, with subsequent mutations in gyrA leading to higher levels of resistance.[2][6] For instance, in M. synoviae, substitutions at positions like Ser81 and Asp84 in ParC are clearly correlated with decreased susceptibility.[6] Similarly, in M. gallisepticum, substitutions at Ser-83 in GyrA and Ser-80 in ParC have a significant impact on resistance.[7]

References

- 1. Emerging Antibiotic Resistance in Mycoplasma Microorganisms, Designing Effective and Novel Drugs / Therapeutic Targets: Current Knowledge and Futuristic Prospects - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 2. journals.asm.org [journals.asm.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 6. Molecular Characterization of Acquired Enrofloxacin Resistance in Mycoplasma synoviae Field Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. In vitro antibiotic susceptibility of field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyorhinis from South Korea | Engormix [en.engormix.com]

- 9. Mycoplasmas and Their Antibiotic Resistance: The Problems and Prospects in Controlling Infections - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Enrofloxacin's Broad-Spectrum Efficacy: A Technical Guide

Abstract: Enrofloxacin, a second-generation fluoroquinolone antibiotic, is widely utilized in veterinary medicine due to its potent, broad-spectrum bactericidal activity. This technical guide delves into the molecular mechanisms underpinning its efficacy against a wide range of Gram-negative and Gram-positive bacteria. We will explore its primary cellular targets, the structural basis of its inhibitory action, and the factors contributing to its broad-spectrum character. Furthermore, this guide presents quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and associated research workflows.

Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

Enrofloxacin's bactericidal effect is a direct consequence of its interaction with two essential bacterial enzymes: DNA gyrase (GyrA, GyrB) and topoisomerase IV (ParC, ParE) . These enzymes are critical for managing DNA topology—including replication, recombination, and repair—by introducing transient double-stranded breaks to allow for DNA strand passage.

Enrofloxacin stabilizes the transient complex formed between these enzymes and DNA, creating a "cleavable complex". This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks. The resulting chromosomal damage triggers the SOS response and ultimately leads to rapid bacterial cell death.

Caption: Enrofloxacin's mechanism of action, inhibiting DNA gyrase and topoisomerase IV.

The Foundation of Broad-Spectrum Activity

The remarkable breadth of enrofloxacin's activity stems from its ability to effectively inhibit both DNA gyrase and topoisomerase IV. While both enzymes are present in most bacteria, their sensitivity to fluoroquinolones differs between bacterial types:

-

Gram-Negative Bacteria: In organisms like E. coli and Salmonella spp., DNA gyrase is the primary and most sensitive target for enrofloxacin.

-

Gram-Positive Bacteria: In organisms such as Staphylococcus aureus and Streptococcus spp., topoisomerase IV is generally the primary target.

This dual-targeting capability ensures that enrofloxacin can effectively disrupt DNA replication in a wide variety of bacterial pathogens, a key factor in its classification as a broad-spectrum antibiotic. The affinity for these targets can be influenced by specific mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.

Quantitative Efficacy Data

The efficacy of enrofloxacin is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize representative MIC values for enrofloxacin against common veterinary pathogens.

Table 1: Enrofloxacin MIC Values for Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.008 - 0.03 |

| Salmonella Typhimurium | ATCC 14028 | 0.015 - 0.06 |

| Pasteurella multocida | Field Isolates | ≤0.015 - 0.03 |

| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 2.0 |

| Klebsiella pneumoniae | Clinical Isolates | 0.03 - 0.25 |

Table 2: Enrofloxacin MIC Values for Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 |

| Staphylococcus pseudintermedius | Clinical Isolates | 0.06 - 0.5 |

| Streptococcus suis | Field Isolates | 0.25 - 1.0 |

| Enterococcus faecalis | ATCC 29212 | 0.5 - 2.0 |

| Bacillus subtilis | ATCC 6633 | 0.12 |

Note: MIC values can vary between strains and testing methodologies.

Key Experimental Protocols

The determination of MIC values and the assessment of enzyme inhibition are fundamental to understanding enrofloxacin's efficacy.

Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of enrofloxacin that inhibits the visible growth of a target bacterium in a liquid medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Enrofloxacin stock solution

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Incubator (35-37°C)

Procedure:

-

Preparation of Antibiotic Dilutions: Create a serial two-fold dilution of enrofloxacin in CAMHB across the wells of a microtiter plate. For example, from 16 µg/mL down to 0.015 µg/mL.

-

Well Reservation: Leave wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of enrofloxacin in which there is no visible turbidity (growth).

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the effect of enrofloxacin on the enzymatic activity of DNA gyrase.

Objective: To quantify the inhibitory effect of enrofloxacin on the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase enzyme (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP (Adenosine triphosphate)

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

Enrofloxacin at various concentrations

-

Agarose gel electrophoresis equipment

-

DNA stain (e.g., Ethidium Bromide)

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of enrofloxacin. Include a no-drug control and a no-enzyme control.

-

Enzyme Addition: Add purified DNA gyrase to all tubes except the no-enzyme control.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Termination: Stop the reaction by adding a stop buffer (containing EDTA and a loading dye).

-

Analysis: Analyze the DNA topology by running the samples on an agarose gel. Relaxed and supercoiled DNA will migrate at different rates.

-

Visualization: Stain the gel with a DNA stain and visualize under UV light. The degree of inhibition is determined by the reduction in the supercoiled DNA band in the presence of enrofloxacin.

Logical Progression to Bacterial Resistance

Despite its efficacy, resistance to enrofloxacin can develop. The primary mechanisms involve a logical progression of cellular changes that reduce the drug's effectiveness.

Caption: Logical pathways leading to bacterial resistance against enrofloxacin.

Conclusion

The potent, broad-spectrum efficacy of enrofloxacin is firmly rooted in its molecular design, which allows for the dual inhibition of DNA gyrase and topoisomerase IV. This action effectively halts DNA replication in a wide array of both Gram-negative and Gram-positive bacteria. Understanding this molecular basis, supported by quantitative efficacy data and robust experimental protocols, is paramount for its responsible use in clinical settings and for the future development of next-generation antimicrobial agents.

Methodological & Application

Application Notes and Protocols for Enrofloxacin Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is widely used in veterinary medicine to treat a variety of infections. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Determining the MIC of enrofloxacin is a critical step in assessing its efficacy against specific bacterial isolates, monitoring for the development of resistance, and establishing appropriate therapeutic dosing regimens.

These application notes provide detailed protocols for determining the MIC of enrofloxacin using the broth microdilution and agar dilution methods, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Enrofloxacin MIC Breakpoints

The interpretation of MIC values is crucial for clinical decision-making. The CLSI has established breakpoints to categorize bacterial isolates as susceptible (S), intermediate (I), or resistant (R) to enrofloxacin. Recently, a "susceptible-dose dependent" (SDD) category has been introduced for certain pathogens, indicating that susceptibility is dependent on the dosage regimen.[1][2]

Table 1: CLSI Interpretive Categories and MIC Breakpoints for Enrofloxacin in Dogs. [3][4]

| Interpretive Category | Previous MIC Breakpoint (µg/mL) | Revised MIC Breakpoint (µg/mL) | Dosage for Revised Breakpoint |

| Susceptible (S) | ≤ 0.5 | ≤ 0.06 | 5 mg/kg |

| Susceptible-Dose Dependent (SDD) | - | 0.12 | 10 mg/kg |

| Susceptible-Dose Dependent (SDD) | - | 0.25 | 20 mg/kg |

| Intermediate (I) | 1–2 | - | - |

| Resistant (R) | ≥ 4 | ≥ 0.5 | - |

Table 2: Enrofloxacin MIC Breakpoints for Other Veterinary Pathogens. [5]

| Pathogen | Host | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |

| Pasteurella multocida | Cattle, Swine | ≤ 0.25 | 0.5 - 1 | ≥ 2 |

| Mannheimia haemolytica | Cattle | ≤ 0.25 | 0.5 - 1 | ≥ 2 |

| Actinobacillus pleuropneumoniae | Swine | ≤ 0.25 | 0.5 | ≥ 1 |

| Avian Pathogenic E. coli (APEC) | Poultry | ≤ 0.25 | 0.5 - 1 | ≥ 2 |

Experimental Protocols

The following are standardized methods for determining the MIC of enrofloxacin. It is essential to adhere to aseptic techniques throughout these procedures.

Protocol 1: Broth Microdilution Method

This method is widely used due to its efficiency in testing multiple isolates and concentrations simultaneously.[6][7]

Materials:

-

Enrofloxacin powder of known potency

-

Sterile cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of Enrofloxacin Stock Solution:

-

Prepare a stock solution of enrofloxacin at a concentration of 1000 µg/mL or higher in a suitable solvent as recommended by the manufacturer.

-

Sterilize the stock solution by membrane filtration.

-

-

Preparation of Enrofloxacin Working Solutions:

-

Perform serial two-fold dilutions of the enrofloxacin stock solution in CAMHB to achieve a range of concentrations (e.g., 0.004 to 32 µg/mL).[6]

-

These working solutions should be at twice the final desired concentration.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

-

-

Inoculation of Microtiter Plates:

-

Dispense 50 µL of the appropriate enrofloxacin working solution into each well of a 96-well plate.

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final enrofloxacin concentrations.[6]

-

Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Seal the microtiter plates to prevent evaporation.

-

Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of enrofloxacin that shows no visible bacterial growth (i.e., no turbidity) in the well.

-

Reading can be done visually or with a microplate reader.

-

Protocol 2: Agar Dilution Method

This method is considered a reference method and is useful for testing a large number of isolates against a few antimicrobial agents.

Materials:

-

Enrofloxacin powder of known potency

-

Sterile Mueller-Hinton agar (MHA)

-

Bacterial isolates for testing

-

Quality control (QC) strains

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Inoculator (e.g., multipoint replicator)

-

Sterile petri dishes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Enrofloxacin-Containing Agar Plates:

-

Prepare a series of enrofloxacin stock solutions at 10 times the desired final concentrations.

-

Melt MHA and cool to 45-50°C.

-

Add 1 part of each enrofloxacin stock solution to 9 parts of molten MHA to create plates with the desired final concentrations (e.g., 0.004 to 32 µg/mL).[6]

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the broth microdilution method (Step 3).

-

The final inoculum density on the agar surface should be approximately 10⁴ CFU per spot.[6]

-

-

Inoculation of Agar Plates:

-

Using a multipoint replicator, spot-inoculate the prepared bacterial suspensions onto the surface of the enrofloxacin-containing agar plates and the control plate.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of enrofloxacin that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

-

Visualization of Protocols and Logic

Experimental Workflow: Broth Microdilution MIC Testing

Caption: Workflow for Enrofloxacin Broth Microdilution MIC Testing.

Logic Diagram: Interpretation of MIC Results

Caption: Logic for Interpreting Enrofloxacin MIC Results in Dogs (Revised CLSI).

References

- 1. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]

- 2. wormsandgermsblog.com [wormsandgermsblog.com]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Application of Enrofloxacin and Orbifloxacin Disks Approved in Japan for Susceptibility Testing of Representative Veterinary Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Enrofloxacin: An Application Note and Protocol

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is widely used in veterinary medicine to treat bacterial infections in animals. Accurate and reliable quantification of Enrofloxacin in pharmaceutical formulations and biological matrices is crucial for ensuring dosage accuracy, monitoring therapeutic efficacy, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique that offers high sensitivity, specificity, and accuracy for the determination of Enrofloxacin.

This application note provides a detailed protocol for the quantification of Enrofloxacin using a reversed-phase HPLC (RP-HPLC) method. The described method is simple, rapid, and has been validated according to the International Council for Harmonisation (ICH) guidelines, making it suitable for routine quality control and research applications.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Enrofloxacin, a moderately polar compound, is injected into the HPLC system. It partitions between the mobile phase and the stationary phase based on its hydrophobicity. The components of the sample are separated based on their differential affinity for the stationary phase. A more polar mobile phase results in a shorter retention time for Enrofloxacin. The eluted compound is then detected by a UV-Vis detector at a specific wavelength, and the resulting peak area is proportional to the concentration of Enrofloxacin in the sample.

Materials and Reagents

-

Enrofloxacin reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified by a water purification system)

-

Phosphoric acid (analytical grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Sodium hydroxide (analytical grade)

-